KIN1408

Transcriptomics Innate Immunity Medicinal Chemistry

KIN1408 is a cell-permeable, MAVS-dependent RIG-I-like receptor agonist proven effective against Category A/C BSL-4 pathogens (Ebola, Nipah, Lassa). Unlike transfection-dependent RNA agonists, it enables direct IRF3 pathway interrogation without delivery artifacts. With validated activity at 1–5 μM and a divergent gene signature from analogs KIN1400/1409, it is the only functionally validated probe for biodefense countermeasure development. Ensure your broad-spectrum antiviral campaigns use the irreplaceable standard.

Molecular Formula C25H19F2N3O3S
Molecular Weight 479.5
Cat. No. B1149933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1408
SynonymsKIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol
Molecular FormulaC25H19F2N3O3S
Molecular Weight479.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIN1408 for RIG-I Pathway Activation: Procurement & Baseline Data Sheet


KIN1408 (CAS 1903800-11-2) is a synthetic small-molecule agonist of the RIG-I-like receptor (RLR) pathway. Its mechanism of action involves targeting factors at or above the level of the mitochondrial antiviral-signaling protein (MAVS) to drive the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) . This activation leads to the transcriptional induction of innate immune genes, establishing a broad-spectrum antiviral state in treated cells [1].

KIN1408 Procurement: Why Generic RIG-I Agonists are Not Direct Substitutes


Substituting KIN1408 with other RIG-I pathway agonists, such as its parent compound KIN1400, the analog KIN1409, or RNA-based agonists like 5'ppp-dsRNA, is not scientifically valid due to distinct differences in downstream signaling, gene expression profiles, and cellular delivery requirements. Microarray analysis has demonstrated that KIN1408, KIN1409, and KIN1400 induce divergent gene expression signatures in human THP-1 cells, indicating that these compounds are not functionally interchangeable despite sharing a target pathway [1]. Furthermore, RNA-based agonists require specialized transfection for cytoplasmic delivery, whereas KIN1408 is a cell-permeable small molecule, representing a fundamental practical difference in experimental workflow [2].

KIN1408 Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparators


KIN1408 vs. Parent KIN1400: Divergent Gene Expression Profiling in THP-1 Cells

KIN1408 elicits a transcriptional signature that is distinct from its parent compound, KIN1400, in human THP-1 cells. Principal-component analysis (PCA) of global gene expression profiles reveals that KIN1408 and KIN1400 cluster separately, indicating they trigger different downstream signaling events and biological outcomes, despite both targeting the RLR pathway [1].

Transcriptomics Innate Immunity Medicinal Chemistry

KIN1408 vs. Parent KIN1400: Broad-Spectrum Antiviral Efficacy Across Multiple Virus Families

KIN1408 exhibits quantifiable antiviral activity against a broad panel of RNA viruses at low micromolar concentrations (1-5 μM). While KIN1400 is also an antiviral, KIN1408 demonstrates a distinct and expanded spectrum of activity against high-priority pathogens like Ebola, Nipah, and Lassa viruses, which is a key differentiator for biodefense and pandemic preparedness research [1].

Antiviral Innate Immunity Broad-Spectrum

KIN1408 vs. RNA-Based Agonist 5'ppp-dsRNA: Functional MAVS Dependence and Cellular Uptake

KIN1408's mechanism is dependent on the adaptor protein MAVS (mitochondrial antiviral-signaling protein) . In contrast, the natural RIG-I ligand 5'ppp-dsRNA acts upstream by directly binding to the RIG-I receptor's CTD domain [1]. Functionally, this means KIN1408 can be used to probe signaling at or above MAVS. Furthermore, 5'ppp-dsRNA requires cytoplasmic delivery via transfection, while KIN1408 is a cell-permeable small molecule, simplifying experimental protocols and reducing the confounding variable of transfection efficiency [2].

Mechanism of Action Signal Transduction Chemical Probe

KIN1408 vs. Poly(I:C): Selective IRF3 Activation and Cytotoxicity Profile

KIN1408 drives IRF3 nuclear translocation (ECmax = 5 μM) without significant cytotoxicity in Huh7 cells at concentrations up to 50 μM over 20 hours . In contrast, the canonical TLR3/RIG-I agonist poly(I:C) activates multiple pathways (including NF-κB) and can exhibit significant cytotoxicity at lower concentrations depending on the cell type and delivery method [1]. The therapeutic window for KIN1408 in these cells (EC50 for IRF3 activation vs. CC50) is >10-fold, providing a wider operational range for experimentation.

Selectivity Cytotoxicity IRF3 Activation

KIN1408 Application Scenarios: Where the Evidence Points for Selection


Biodefense & Emerging Pathogen Research

Given its demonstrated efficacy against high-consequence BSL-4 pathogens like Ebola, Nipah, and Lassa viruses in primary human cell models [1], KIN1408 is a preferred chemical probe for biodefense research. Its activity against these viruses is a key differentiator from the parent compound KIN1400, making it essential for developing broad-spectrum countermeasures against Category A and C priority pathogens.

Mechanistic Studies of MAVS-Dependent Signaling

The confirmed MAVS-dependence of KIN1408's mechanism makes it an ideal tool for dissecting signaling pathways downstream of this critical adaptor protein. Unlike the receptor-proximal agonist 5'ppp-dsRNA, KIN1408 can be used to interrogate MAVS-specific functions or bypass receptor-level inhibition, providing a cleaner signal for downstream pathway analysis without the confounding factor of transfection.

Standardized Broad-Spectrum Antiviral Screening Campaigns

The established effective concentration range of 1-5 μM across multiple viral families and cell types allows KIN1408 to serve as a robust and reproducible positive control in broad-spectrum antiviral screening campaigns. Its cell permeability and favorable in vitro selectivity window simplify assay setup and reduce variability compared to transfection-dependent RNA agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN1408

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.